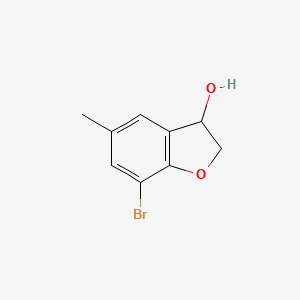

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

Description

Properties

IUPAC Name |

7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3,8,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAGOJVQIMCGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been utilized to enhance reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 3rd position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one.

Reduction: Formation of 5-Methyl-2,3-dihydro-1-benzofuran-3-ol.

Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the presence of the bromine atom and hydroxyl group can enhance the compound’s binding affinity to target proteins, thereby increasing its potency .

Comparison with Similar Compounds

The following analysis compares 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol with structurally related benzofuran derivatives, focusing on substituent effects, crystallographic data, and functional properties.

Substituent Variations and Structural Impact

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Observations:

Substituent Effects on Bioactivity: The methyl group at the 5-position in the target compound may enhance lipophilicity compared to the methoxy analogue (C₉H₉BrO₃), which could improve membrane permeability but reduce water solubility .

Crystallographic and Supramolecular Features :

- The sulfonyl-containing derivative (C₁₇H₁₅BrO₃S) exhibits Br⋯O halogen bonding (3.335 Å) and π⋯π stacking (3.884 Å), critical for crystal packing and stability . Similar interactions may occur in the target compound but remain uncharacterized.

- The ethylsulfinyl-fluorophenyl analogue (C₁₇H₁₄BrFO₂S) shows a dihedral angle of 77.37° between benzofuran and aryl rings, indicating conformational flexibility influenced by bulky substituents .

Analytical Properties :

- Collision cross-section (CCS) values for the methoxy and chloro analogues (144.0–149.9 Ų) provide benchmarks for mass spectrometry-based identification of the target compound .

Pharmacological Potential

While direct data for this compound are lacking, structural analogues suggest:

Biological Activity

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is a compound belonging to the benzofuran family, characterized by its unique substituents: a bromine atom at the 7th position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position. This specific arrangement imparts distinct biological activities that are of significant interest in pharmacology and medicinal chemistry.

The biological activity of benzofuran derivatives, including this compound, is attributed to their interaction with various biological targets. These compounds have been shown to exhibit:

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Significant cell growth inhibition in various cancer cell lines.

- Antiviral Effects : Potential activity against viral pathogens.

The mechanism involves complex interactions with cellular pathways, often leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for this compound have been documented as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.0048 |

These values suggest that the compound is particularly effective against these pathogens, demonstrating potential for therapeutic applications in treating infections .

Anticancer Activity

In vitro studies have shown that this compound can inhibit cell proliferation in several cancer types. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.0 |

These findings highlight its potential as an antitumor agent, warranting further investigation into its mechanisms and efficacy .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antibacterial properties of various benzofuran derivatives found that those with hydroxyl groups exhibited enhanced activity against Staphylococcus aureus and E. coli. The presence of the bromine atom was noted to augment this effect, making it a focal point for drug development .

- Anticancer Research : Another research project evaluated the cytotoxic effects of several benzofuran derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability through apoptosis induction, particularly in breast and lung cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves bromination of a pre-functionalized dihydrobenzofuran precursor. For example, bromination using -bromosuccinimide (NBS) in the presence of a catalytic Lewis acid (e.g., FeBr) is a standard approach . Optimization includes:

- Temperature control (e.g., 273 K for controlled bromination to avoid over-substitution).

- Solvent selection (dichloromethane or ethyl acetate for solubility and stability).

- Purification via column chromatography (hexane/ethyl acetate gradients) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodology :

- NMR : Identify characteristic peaks for the dihydrobenzofuran ring (e.g., axial/equatorial protons at C2/C3, δ 3.5–4.5 ppm) and the hydroxyl group (broad singlet, δ 1.5–2.5 ppm).

- NMR : Assign the brominated aromatic carbon (δ 110–120 ppm) and methyl group (δ 20–25 ppm).

- IR : Confirm the hydroxyl group (O–H stretch, 3200–3600 cm) and C–Br bond (500–600 cm) .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

- Methodology :

- Slow evaporation of ethyl acetate solutions at room temperature promotes single-crystal growth .

- Use of hydrogen-bond acceptors (e.g., sulfonyl groups in analogues) stabilizes crystal packing via Br⋯O halogen bonds (3.3–3.5 Å) and C–H⋯O interactions .

Advanced Research Questions

Q. How do intermolecular interactions (halogen bonding, π-stacking) influence the solid-state properties of this compound?

- Methodology :

- X-ray crystallography : Analyze Br⋯O halogen bonds (angle ~168°, distance ~3.3 Å) and π⋯π interactions between benzofuran rings (slippage ~1.8 Å, centroid distance ~3.8 Å) .

- Hirshfeld surface analysis : Quantify contributions of Br, O, and H atoms to packing efficiency .

Q. How can computational modeling (DFT, MD) predict reactivity or biological activity of derivatives?

- Methodology :

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., hydroxyl oxygen as a nucleophile, bromine as an electrophile).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using the bromine atom as a halogen-bond donor .

Q. What strategies resolve contradictions in spectral data vs. computational predictions for this compound?

- Methodology :

- Dynamic NMR : Detect conformational flexibility in the dihydrobenzofuran ring (e.g., chair vs. boat transitions) causing peak splitting .

- Cross-validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify discrepancies in functional group assignments .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.